2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one
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Overview
Description
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one is a xanthene derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a methoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of dyes and pigments.
Mechanism of Action
The mechanism by which 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to potential therapeutic effects. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one can be compared with other xanthene derivatives, such as fluorescein and eosin. While these compounds share a similar core structure, the presence of different substituents, such as hydroxyl and methoxy groups, imparts unique chemical properties to each compound. For example, fluorescein is widely used as a fluorescent dye, whereas this compound is more specialized for metal chelation and potential therapeutic applications .
Properties
CAS No. |
847363-42-2 |
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Molecular Formula |
C20H14O7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3 |
InChI Key |
RWZMGPUBPFBFDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
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